11-(4-ethoxyphenyl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one
Description
The compound 11-(4-ethoxyphenyl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5,10,12-pentaen-4-one is a heterocyclic molecule featuring a tricyclic core with fused thia-diaza rings, a 4-ethoxyphenyl substituent, and a trifluoromethyl group. Its structure includes a hydroxy group at position 6, which may contribute to hydrogen-bonding interactions, and a rigid bicyclic framework that influences its conformational stability. The ethoxyphenyl substituent distinguishes it from analogs with methoxy or hydroxy groups at the same position, suggesting tailored electronic and steric properties for target engagement .
Properties
Molecular Formula |
C19H13F3N2O3S |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
11-(4-ethoxyphenyl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one |
InChI |
InChI=1S/C19H13F3N2O3S/c1-2-27-10-5-3-9(4-6-10)12-7-11(19(20,21)22)15-16-17(28-18(15)23-12)13(25)8-14(26)24-16/h3-8H,2H2,1H3,(H2,24,25,26) |
InChI Key |
KJIWZTLRKORUEX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C4=C(S3)C(=CC(=O)N4)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(4-ethoxyphenyl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one typically involves multi-step organic reactions. One common approach is the condensation of 4-ethoxybenzaldehyde with a suitable thia-diazatricyclic precursor under controlled conditions. The reaction may require catalysts such as sodium bisulfate and solvents like ethanol to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing more efficient purification techniques to ensure high yield and purity. The use of advanced analytical tools like HPLC and NMR spectroscopy is crucial for monitoring the synthesis process and confirming the structure of the final product .
Chemical Reactions Analysis
Types of Reactions
11-(4-ethoxyphenyl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the aromatic rings or the trifluoromethyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the thia-diazatricyclic core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines and thiols are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce new functional groups onto the aromatic rings .
Scientific Research Applications
11-(4-ethoxyphenyl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 11-(4-ethoxyphenyl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammation, leading to its anti-inflammatory effects .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations :
- Substituent Effects: The 4-ethoxyphenyl group introduces moderate electron-donating effects and increased lipophilicity compared to 2,5-dimethoxyphenyl (electron-rich) or 4-hydroxyphenyl (hydrogen-bond donor) analogs.
- Trifluoromethyl Group : Common to all analogs, this group enhances metabolic stability and membrane permeability due to its electronegativity and lipophilicity .
Computational and Bioactivity Comparisons
Similarity Indexing and QSAR Models
Similarity indexing using Tanimoto coefficients (e.g., 70% similarity between Aglaithioduline and SAHA in HDAC8 inhibition ) suggests that structural analogs of the target compound may cluster in bioactivity profiles. For instance:
- Ethoxyphenyl vs.
- Hydroxy vs. Methoxy: Hydroxy groups enhance hydrogen-bond donor capacity, a critical factor in kinase or enzyme inhibition, as seen in compounds with similar frameworks .
Bioactivity Clustering
Studies on bioactivity profiling indicate that compounds with structural similarities often share target interactions . For example:
- Protein Target Correlations : Substituent variations (e.g., ethoxy vs. methoxy) may shift selectivity toward different protein families, such as cytochrome P450 enzymes or HDACs .
Hydrogen-Bonding and Crystallographic Insights
The hydroxy group at position 6 participates in hydrogen-bonding networks, as observed in similar tricyclic systems. For example:
- Graph Set Analysis : Etter’s methodology predicts that the hydroxy group forms intermolecular bonds with carbonyl or amine groups in the crystal lattice, stabilizing the molecule’s conformation.
- Puckering Coordinates : The tricyclic core’s rigidity minimizes ring puckering (quantified via Cremer-Pople parameters ), ensuring consistent spatial orientation of functional groups for target engagement.
Biological Activity
11-(4-ethoxyphenyl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one is a complex organic compound notable for its unique bicyclic structure and the presence of nitrogen and sulfur atoms. This compound has garnered interest due to its potential biological activities, which may include antimicrobial, anti-inflammatory, and antitumor effects.
- Molecular Formula : C20H18F3N2O3S
- Molecular Weight : 406.4 g/mol
- Structure : The compound features a trifluoromethyl group that enhances lipophilicity, potentially influencing its biological interactions.
Biological Activities
Research indicates that compounds similar to 11-(4-ethoxyphenyl)-6-hydroxy-13-(trifluoromethyl)-8-thia exhibit various biological activities:
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Similar compounds have been shown to inhibit the growth of various bacterial strains, indicating a potential for development as an antibiotic agent.
Antitumor Activity
Analogous compounds have demonstrated antitumor activity in vitro. For instance, related structures have been tested against cancer cell lines with promising results in inhibiting cell proliferation.
Anti-inflammatory Effects
The structural characteristics of this compound suggest it may also exhibit anti-inflammatory properties. Compounds with similar functional groups have been documented to reduce inflammation in animal models.
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | CAS Number | Molecular Formula | Biological Activity |
|---|---|---|---|
| 6-Hydroxy-11-(4-propoxyphenyl)-13-(trifluoromethyl)-8-thia | 893653-86-6 | C20H15F3N2O3S | Antimicrobial |
| 11-(3,4-Dimethoxyphenyl)-6-hydroxy-13-(trifluoromethyl) | 674805-72-2 | C18H12F3N3O4S | Antitumor |
| 11-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-hydroxy | 625376-54-7 | C18H10F3N3O4S | Anti-inflammatory |
This table illustrates the biological activities of structurally related compounds, highlighting the potential of 11-(4-ethoxyphenyl)-6-hydroxy-13-(trifluoromethyl)-8-thia to exhibit similar effects.
The precise mechanism by which 11-(4-ethoxyphenyl)-6-hydroxy-13-(trifluoromethyl)-8-thia exerts its biological effects remains to be elucidated. However, it is hypothesized that the trifluoromethyl group enhances interaction with biological targets due to increased lipophilicity and potential receptor binding affinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
